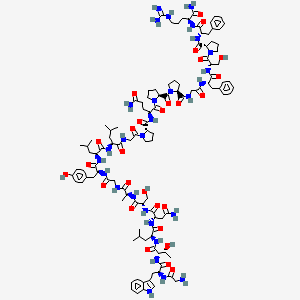

H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Gln-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La síntesis de M617 implica la combinación de galanina (1-13) y bradicinina (2-9)-amida a través de la formación de un enlace peptídico. La ruta sintética típicamente involucra la síntesis peptídica en fase sólida (SPPS), que permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida . Las condiciones de reacción incluyen el uso de grupos protectores para prevenir reacciones secundarias no deseadas y el uso de reactivos de acoplamiento para facilitar la formación de enlaces peptídicos. Los métodos de producción industrial para M617 probablemente involucrarían SPPS a gran escala con pasos de purificación rigurosos para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

M617 experimenta varias reacciones químicas, que incluyen:

Oxidación: M617 puede sufrir reacciones de oxidación, particularmente en los residuos de metionina, lo que lleva a la formación de sulfóxidos y sulfonas.

Reducción: Las reacciones de reducción se pueden utilizar para revertir la oxidación de los residuos de metionina.

Sustitución: M617 puede sufrir reacciones de sustitución donde aminoácidos específicos son reemplazados por otros para estudiar las relaciones estructura-actividad. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación y agentes reductores como el ditiotreitol para la reducción. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Structural Characteristics

- Molecular Formula : C112H161N29O28

- Molecular Weight : 2361.65 g/mol

- Solubility : Soluble in DMSO and water (up to 1 mg/ml) .

- Storage Conditions : Recommended storage at -20°C .

Biological Functions

M617 is a fragment of the neuropeptide galanin, which plays a crucial role in various physiological processes, including:

- Neurotransmission : Galanin is involved in modulating neurotransmitter release and can influence pain perception, mood regulation, and cognitive functions .

- Endocrine Regulation : It has been implicated in the regulation of hormone release, impacting metabolic processes .

- Cardiovascular Effects : Research suggests that galanin fragments may have cardioprotective effects, potentially influencing heart function during stress conditions .

Drug Development

M617 serves as a model compound for the development of drugs targeting galanin receptors. Its structure allows researchers to investigate receptor interactions and optimize ligand binding properties.

Supramolecular Chemistry

The peptide has been studied for its interactions with supramolecular systems like cucurbiturils, which can encapsulate peptides and proteins. This application is relevant for drug delivery systems and targeted therapies .

Therapeutic Potential

Studies have highlighted the potential of M617 in treating various conditions:

- Pain Management : Due to its role in neurotransmission, M617 may provide insights into developing analgesics that target specific pathways involved in pain perception.

- Neurological Disorders : Given its influence on mood and cognition, M617 might be explored for therapeutic strategies in conditions like depression or anxiety .

Case Study 1: Pain Modulation

A study demonstrated that M617 could modulate pain responses in animal models by interacting with galanin receptors. This finding supports the hypothesis that targeting galanin pathways could lead to novel pain relief strategies.

Case Study 2: Cardioprotection

Research involving cardiac stress models indicated that M617 administration resulted in improved heart function metrics during ischemic events. These findings suggest a protective role of galanin fragments in cardiovascular health.

Mecanismo De Acción

M617 ejerce sus efectos activando selectivamente el receptor 1 de galanina (GAL1). Al unirse a GAL1, M617 desencadena una cascada de vías de señalización intracelular, incluidas las vías de la cinasa regulada por señales extracelulares (ERK) y la cinasa 3-beta de la sintasa de glucógeno (GSK-3β) . Esta activación conduce a la modulación de varios procesos celulares, como la apoptosis y la neuroprotección. Los objetivos moleculares involucrados en este mecanismo incluyen GAL1, ERK, GSK-3β y la proteína 60 interactiva con Tat (TIP60) .

Comparación Con Compuestos Similares

M617 es único debido a su estructura quimérica, combinando elementos de los péptidos galanina y bradicinina. Los compuestos similares incluyen:

Galanina (1-13): Un péptido que se dirige a los receptores de galanina pero carece del componente de bradicinina.

Actividad Biológica

H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Gln-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2 is a peptide with significant biological activity attributed to its unique amino acid composition. This peptide has been studied for various biological properties, including antioxidant, anti-inflammatory, and ACE-inhibitory activities. Understanding its biological activity can provide insights into potential therapeutic applications.

- Molecular Weight : 2361.68 g/mol

- CAS Registry Number : 860790-38-1

- Structure : The peptide consists of 20 amino acids, showcasing a sequence that includes hydrophobic and polar residues, which may influence its biological interactions.

1. Antioxidant Activity

Antioxidant peptides play a crucial role in protecting cells from oxidative stress. The ability of this compound to scavenge free radicals has been highlighted in several studies.

- Mechanism : The presence of aromatic amino acids such as tryptophan and tyrosine enhances the peptide's ability to donate protons to radical species, thereby neutralizing them.

- Case Studies : In vitro studies have shown that similar peptides derived from food sources exhibit significant DPPH and ABTS radical scavenging activities, suggesting that H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Qin-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2 may possess comparable properties .

2. ACE-Inhibitory Activity

Angiotensin-converting enzyme (ACE) inhibitors are vital in managing hypertension. Peptides with ACE-inhibitory properties can help lower blood pressure by preventing the conversion of angiotensin I to angiotensin II.

- Research Findings : Studies indicate that peptides with specific sequences can effectively inhibit ACE activity. For instance, shorter peptides have been shown to bind more effectively to ACE due to their lower molecular weight, enhancing their inhibitory capacity .

| Peptide Sequence | IC50 (μg/mL) | Source |

|---|---|---|

| H-Gly-Trp-Thr... | TBD | Synthetic |

| Gly-Gly-Ser... | 0.073 | C. arietinum |

| Ile-Asn-Glu... | 0.20 | Bean protein hydrolysate |

3. Anti-inflammatory Activity

Inflammation is a critical factor in various chronic diseases. Peptides like H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Qin-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2 may exhibit anti-inflammatory properties by modulating inflammatory pathways.

- Mechanism : The peptide's structure allows it to interact with cell signaling pathways involved in inflammation, potentially reducing the production of pro-inflammatory cytokines.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-5-amino-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C112H161N29O28/c1-59(2)44-73(130-97(155)74(45-60(3)4)131-99(157)77(49-66-33-35-68(145)36-34-66)127-90(149)54-121-95(153)62(7)124-104(162)81(57-142)135-102(160)80(51-88(115)147)132-98(156)75(46-61(5)6)134-108(166)93(63(8)144)137-103(161)79(125-89(148)52-113)50-67-53-120-70-27-16-15-26-69(67)70)96(154)123-56-92(151)138-40-18-30-84(138)106(164)129-72(37-38-87(114)146)109(167)141-43-21-32-86(141)111(169)140-42-19-29-83(140)105(163)122-55-91(150)126-76(47-64-22-11-9-12-23-64)100(158)136-82(58-143)110(168)139-41-20-31-85(139)107(165)133-78(48-65-24-13-10-14-25-65)101(159)128-71(94(116)152)28-17-39-119-112(117)118/h9-16,22-27,33-36,53,59-63,71-86,93,120,142-145H,17-21,28-32,37-52,54-58,113H2,1-8H3,(H2,114,146)(H2,115,147)(H2,116,152)(H,121,153)(H,122,163)(H,123,154)(H,124,162)(H,125,148)(H,126,150)(H,127,149)(H,128,159)(H,129,164)(H,130,155)(H,131,157)(H,132,156)(H,133,165)(H,134,166)(H,135,160)(H,136,158)(H,137,161)(H4,117,118,119)/t62-,63+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,93-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYBRARNTYCYOT-OTTBQUPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C112H161N29O28 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2361.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.